![molecular formula C14H19BFNO3 B2521123 2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester CAS No. 2377607-34-4](/img/structure/B2521123.png)
2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester” is an organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of organoboron compounds like “2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester” often involves Suzuki–Miyaura cross-coupling . This process involves the combination of exceptionally mild and functional group tolerant reaction conditions . The synthesis of this compound may also involve catalytic protodeboronation of alkyl boronic esters .
Chemical Reactions Analysis
Organoboron compounds like “2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester” are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of carbon–carbon bonds through the coupling of an organoboron compound with an organic halide or pseudohalide . Additionally, the protodeboronation of alkyl boronic esters is a key transformation in the chemistry of organoboron compounds .
Scientific Research Applications
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
- Significance : The hydromethylation sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Regioselective Suzuki Coupling
- Significance : Suzuki coupling is a powerful method for constructing carbon-carbon bonds, making FMCP a valuable tool in synthetic chemistry .
Boron-Carriers for Neutron Capture Therapy
- Significance : Neutron capture therapy selectively destroys cancer cells by irradiating them with low-energy neutrons after incorporating boron carriers .
Other Applications
Mechanism of Action
It’s important to note that the study and understanding of such complex compounds often require extensive research and experimentation
Target of Action
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the Suzuki-Miyaura coupling, they undergo transmetalation, a process where they transfer a group (in this case, a boron group) to a metal .
Biochemical Pathways
Boronic acids and their esters are known to be involved in various synthetic organic reactions, including carbon-carbon bond-forming reactions .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can be influenced by many factors, including its chemical structure, the route of administration, and the patient’s physiological condition .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the pH can strongly influence the rate of hydrolysis of phenylboronic pinacol esters . .
Safety and Hazards
The safety and hazards associated with “2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester” include that it is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting it in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are also recommended .
Future Directions
The future directions for the use of organoboron compounds like “2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester” could involve further development and optimization of Suzuki–Miyaura cross-coupling reactions . Additionally, the development of new methods for the synthesis and functionalization of organoboron compounds could also be a key area of future research .
properties
IUPAC Name |
2-fluoro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)10-8-6-7-9(11(10)16)12(18)17-5/h6-8H,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRDOYPHMSWHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)NC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.